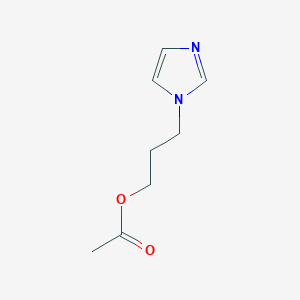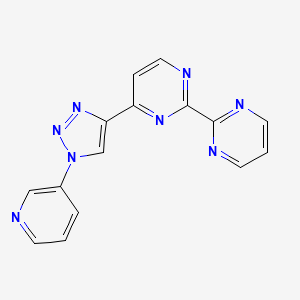
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine is a heterocyclic compound that features a unique combination of pyridine, triazole, and bipyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Coupling with Pyridine and Bipyrimidine: The triazole intermediate is then coupled with pyridine and bipyrimidine derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, solvent optimization, and reaction condition refinement to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or bipyrimidine rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated or acylated derivatives.
科学的研究の応用
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: Known for its biological activities, including kinase inhibition.
Pyridine-3,5-dicarboxamide: Used in the synthesis of pincer-type ligands with applications in catalysis and molecular recognition.
2-(Pyridin-2-yl)-1,2,3-triazole: Studied for its antimicrobial and antiviral properties.
Uniqueness
4-(1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-2,2’-bipyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.
特性
分子式 |
C15H10N8 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC名 |
4-(1-pyridin-3-yltriazol-4-yl)-2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10N8/c1-3-11(9-16-5-1)23-10-13(21-22-23)12-4-8-19-15(20-12)14-17-6-2-7-18-14/h1-10H |
InChIキー |
QOKMCQQEDXPJIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)C3=NC(=NC=C3)C4=NC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




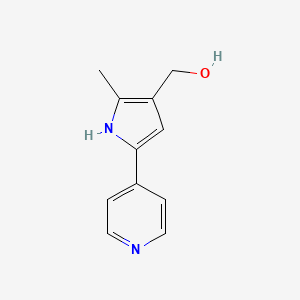
![3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)
![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)
![[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
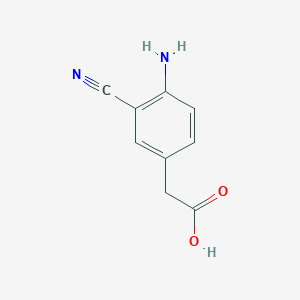
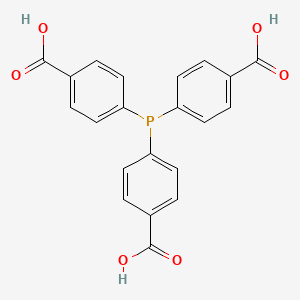

![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
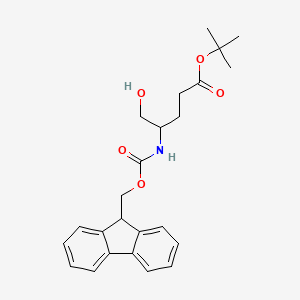
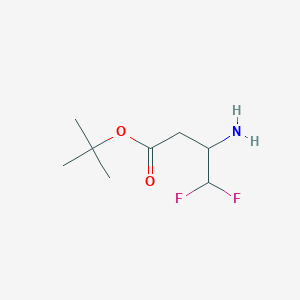
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
